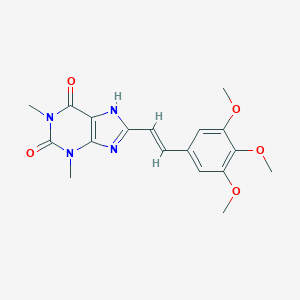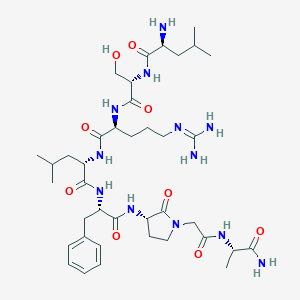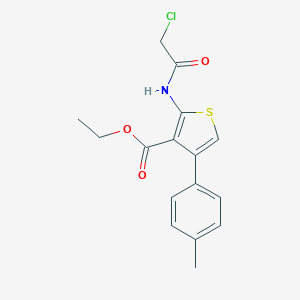
2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester is a thiophene derivative, which is a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields such as pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research on thiophene derivatives and their chemical behavior.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves the reaction of thiophene-based alcohols with acyl chlorides. For instance, the synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester was achieved by reacting 3-thiophene ethanol with octanoyl chloride . This suggests that a similar approach could be used for synthesizing the compound , by reacting a suitable thiophene-based alcohol with 2-chloroacetyl chloride.
Molecular Structure Analysis
Thiophene derivatives exhibit interesting electronic properties due to their conjugated systems. The molecular structure of such compounds often includes a π-π* transition, which can be observed through spectroelectrochemistry analysis, as seen in the study of octanoic acid 2-thiophen-3-yl-ethyl ester . This analysis reveals the presence of polaron and bipolaron bands, which are indicative of the compound's electronic structure and its potential electrochromic properties.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including hydrolysis, hydrazinolysis, and reduction. For example, the ethyl esters of thieno[2,3-d]pyrimidine-6-carboxylic acids were subjected to alkaline hydrolysis, hydrazinolysis, and lithium aluminum hydride reduction to yield corresponding acids, hydrazides, and alcohols . Similarly, thiophene-2-carboxanilides and their derivatives were reacted with chlorosulfonic acid to produce sulfonyl chlorides, which were further reacted with amino acids to yield derivatives . These reactions demonstrate the versatility of thiophene compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be quite varied, depending on their specific functional groups and molecular structure. The electrochromic properties of such compounds are of particular interest, as they can exhibit color changes upon electronic transitions, which can be utilized in applications like smart windows and displays. The study of octanoic acid 2-thiophene-3-yl-ethyl ester revealed color changes between transmissive yellow and blue with reasonable switching times . This indicates that the compound may also exhibit similar electrochromic behavior, which could be explored in further studies.
科学的研究の応用
Synthesis and Characterization
- Synthesis of Derivatives : A study conducted by Gol'dfarb et al. (1986) explores the acylaminomethylation of 2-acylthiophenes and related compounds, leading to the formation of 4- and 5-(N-chloroacetylamino) methyl derivatives, indicating a method for generating novel thiophene derivatives potentially useful for further chemical synthesis and applications (Gol'dfarb, Yakubov, & Belen’kii, 1986).
Antioxidant and Antitumor Evaluation
- Biological Activity : The work by Gouda and Abu-Hashem (2011) utilizes a thiophene derivative as a key intermediate in the synthesis of compounds subjected to antioxidant and antitumor evaluations, demonstrating the potential medical research applications of thiophene derivatives in developing treatments or studying disease mechanisms (Gouda & Abu-Hashem, 2011).
Electrochemical and Electrochromic Properties
- Conducting Polymers : Sacan et al. (2006) and Camurlu et al. (2005) have investigated thiophene derivatives for their electrochromic properties, leading to the development of conducting polymers that change color in response to electrical stimulation. These findings have implications for the development of smart materials and devices (Sacan, Çırpan, Camurlu, & Toppare, 2006); (Camurlu, Çırpan, & Toppare, 2005).
Novel Dye Synthesis
- Dye Properties : Rangnekar and Sabnis (2007) explored the synthesis of novel styryl dyes from thiophene derivatives, emphasizing the compound's utility in creating materials with specific fluorescence and dyeing properties, relevant for textiles and materials science (Rangnekar & Sabnis, 2007).
Chemical Reactions and Mechanisms
- Chemical Transformations : Research by Pedersen and Carlsen (1977) on the synthesis of bis(dimethylamino)thieno[2,3-b]pyridines from thiophene derivatives showcases the compound's versatility in chemical reactions, contributing to the synthesis of complex heterocyclic compounds (Pedersen & Carlsen, 1977).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-3-21-16(20)14-12(11-6-4-10(2)5-7-11)9-22-15(14)18-13(19)8-17/h4-7,9H,3,8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIBJQATNJJSCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352314 |
Source


|
| Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester | |
CAS RN |
138098-81-4 |
Source


|
| Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


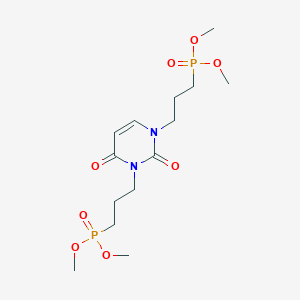
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)
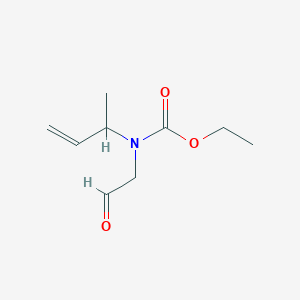
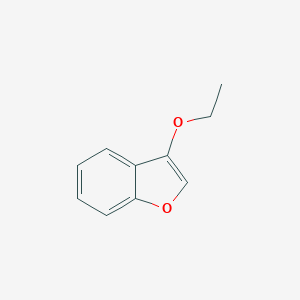
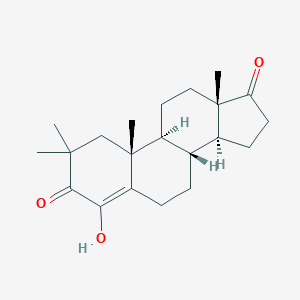
![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)
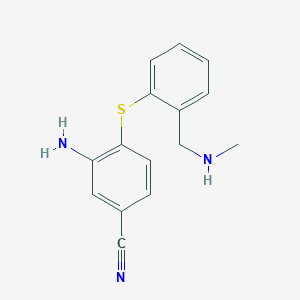


![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)
